molecular formula C28H23N2OP B11941411 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one CAS No. 22401-05-4

3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one

Cat. No.: B11941411
CAS No.: 22401-05-4
M. Wt: 434.5 g/mol
InChI Key: DQWAUXVGPSVZCJ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one is a complex organic compound known for its unique structure and reactivity This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with triphenylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the triphenylphosphoranylidene group, resulting in different reactivity and applications.

    4-(Triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one: Similar structure but without the methyl and phenyl groups, affecting its chemical properties.

Uniqueness

The presence of the triphenylphosphoranylidene group in 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one makes it unique compared to other pyrazoles

Properties

CAS No.

22401-05-4

Molecular Formula

C28H23N2OP

Molecular Weight

434.5 g/mol

IUPAC Name

5-methyl-2-phenyl-4-(triphenyl-λ5-phosphanylidene)pyrazol-3-one

InChI

InChI=1S/C28H23N2OP/c1-22-27(28(31)30(29-22)23-14-6-2-7-15-23)32(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3

InChI Key

DQWAUXVGPSVZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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